(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.: 448212-00-8
VCID: VC7216550
InChI: InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8+
SMILES: B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C
Molecular Formula: C12H21BO4
Molecular Weight: 240.11

(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester

CAS No.: 448212-00-8

Cat. No.: VC7216550

Molecular Formula: C12H21BO4

Molecular Weight: 240.11

* For research use only. Not for human or veterinary use.

(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester - 448212-00-8

Specification

CAS No. 448212-00-8
Molecular Formula C12H21BO4
Molecular Weight 240.11
IUPAC Name ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate
Standard InChI InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8+
Standard InChI Key DFGFDUCQEBGHBQ-CMDGGOBGSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C

Introduction

Chemical Structure and Fundamental Properties

The IUPAC name of this compound is ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate, reflecting its esterified boronic acid backbone and stereospecific (Z)-configuration. The molecular structure integrates a pinacol boronate group, which stabilizes the boron atom through chelation, and an ethoxy-oxobutene chain that contributes to its electrophilic character .

Table 1: Key Chemical Properties

PropertyValueSource
CAS No.448212-00-8
Molecular FormulaC12H21BO4\text{C}_{12}\text{H}_{21}\text{BO}_4
Molecular Weight240.11 g/mol
IUPAC NameEthyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate
SMILESB1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C
InChIKeyDFGFDUCQEBGHBQ-CMDGGOBGSA-N
StabilityStable at 2–8°C; sensitive to moisture

The (Z)-stereochemistry is critical for its reactivity, as the spatial arrangement of substituents influences regioselectivity in cross-coupling reactions. The pinacol ester group (C6H12O2\text{C}_6\text{H}_{12}\text{O}_2) enhances boron’s electrophilicity while preventing hydrolysis, a common issue with unprotected boronic acids .

Synthesis and Preparation

The synthesis of (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester typically proceeds via a two-step process:

  • Formation of the Boronic Acid Intermediate: (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butenoic acid is generated through a palladium-catalyzed borylation of the corresponding halide or triflate precursor.

  • Esterification: The intermediate reacts with ethanol under acidic conditions to yield the final ethyl ester.

Table 2: Representative Synthesis Conditions

ParameterConditionSource
CatalystPd(PPh3_3)4_4
SolventTetrahydrofuran (THF)
Temperature60–80°C
Yield70–85%

The reaction is conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the boron center. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a key partner in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation between aryl halides and boronic esters. Its pinacol group enhances stability, enabling reactions in aqueous or protic solvents. For example, coupling with 4-bromoanisole produces biaryl structures central to pharmaceutical agents:

Ar-Br+(Z)-esterPd catalystAr-C4H5O2-Bpin+byproducts\text{Ar-Br} + \text{(Z)-ester} \xrightarrow{\text{Pd catalyst}} \text{Ar-C}_4\text{H}_5\text{O}_2\text{-Bpin} + \text{byproducts}

The (Z)-configuration ensures minimal steric hindrance, improving reaction efficiency.

ParameterRecommendationSource
Storage Temperature2–8°C in airtight containers
SolubilitySoluble in DMSO, THF; insoluble in water
Solution PreparationUse ultrasonic bath at 37°C for dissolution
Shelf Life6 months at -80°C; 1 month at -20°C

Stock solutions should avoid repeated freeze-thaw cycles to prevent degradation. For long-term storage, aliquoting into single-use vials is advised .

Future Research Directions

  • Expanding Cross-Coupling Applications: Investigating its use in photoredox or electrochemical couplings.

  • Biological Activity Profiling: Screening against enzyme targets to identify therapeutic potential.

  • Formulation Optimization: Developing lyophilized or nanoparticle-encapsulated forms for enhanced stability.

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